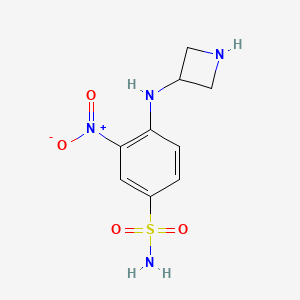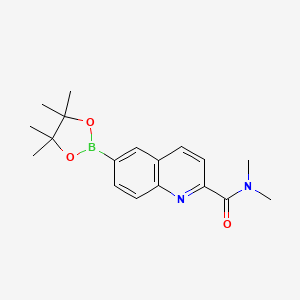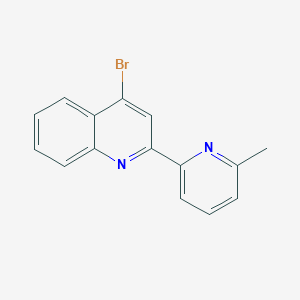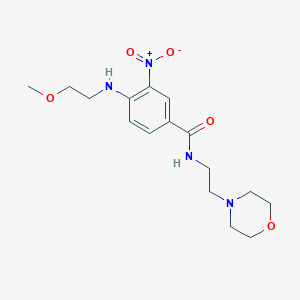
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group attached to the benzoate ring and an amino-bromopyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate involves its interaction with specific molecular targets. The amino and bromopyridinyl groups can interact with enzymes or receptors, modulating their activity. The methoxybenzoate moiety may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
- Methyl 4-(2-amino-5-chloropyridin-3-yl)-2-methoxybenzoate
- Methyl 4-(2-amino-5-fluoropyridin-3-yl)-2-methoxybenzoate
- Methyl 4-(2-amino-5-iodopyridin-3-yl)-2-methoxybenzoate
Uniqueness
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain enzymes or receptors compared to its chloro, fluoro, or iodo analogs.
特性
分子式 |
C14H13BrN2O3 |
|---|---|
分子量 |
337.17 g/mol |
IUPAC名 |
methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-12-5-8(3-4-10(12)14(18)20-2)11-6-9(15)7-17-13(11)16/h3-7H,1-2H3,(H2,16,17) |
InChIキー |
WZFJNBJLSUDYEX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=C(N=CC(=C2)Br)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


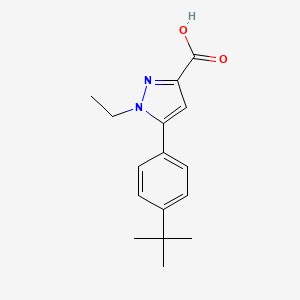
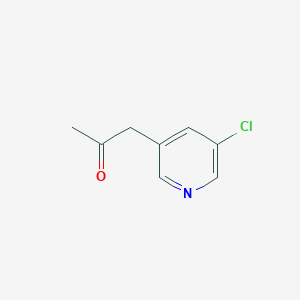

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


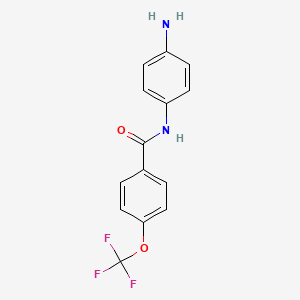
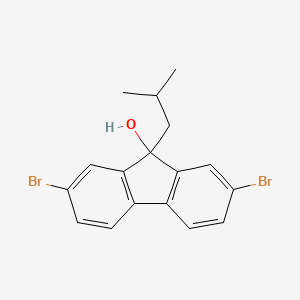
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
